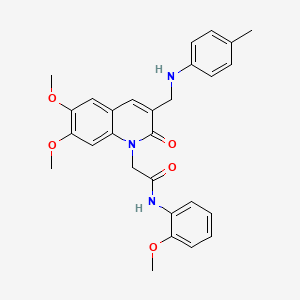
2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinoline derivatives involves multi-component reactions, such as the Passerini three-component reaction, which allows for the formation of complex molecules under relatively mild conditions, often in water, and with quantitative yields (Taran et al., 2014). Such methodologies provide a versatile approach for constructing a wide variety of quinoline-based compounds.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be analyzed through X-ray crystallography, revealing bond lengths, angles, and overall conformation. For example, analyses have shown nearly planar conformations and detailed intramolecular hydrogen bonding, contributing to the molecule's stability (Wen et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives can undergo a variety of chemical reactions, including cyclization, demethoxylation, and condensation with different reactants, leading to the synthesis of complex heterocyclic compounds. These reactions are crucial for the diversification of quinoline-based molecular scaffolds (Sobarzo-Sánchez et al., 2006).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular conformation and intramolecular interactions. Studies on related compounds have highlighted the role of hydrogen bonding in determining these properties (Baumer et al., 2004).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including reactivity, stability, and interactions with various substrates, are key to their potential applications. Research into the synthesis and reactivity of these compounds provides insights into their mechanism of action and potential as therapeutic agents or chemical intermediates (El Rayes et al., 2022).
Applications De Recherche Scientifique
Quinoline Derivatives in Drug Design and Medicinal Chemistry
Quinoline derivatives, like the one mentioned, are extensively studied for their pharmacological properties. These compounds are often explored for their antimicrobial, antimalarial, anti-inflammatory, and anticancer activities. For instance, studies on quinoline-based compounds have shown promising results in the development of new therapeutics. Their ability to interact with various biological targets makes them valuable scaffolds in drug discovery (Werbel et al., 1986; Pissinate et al., 2016).
Structural Studies and Material Science
Quinoline and its derivatives also find applications in material science, particularly in the design of organic materials with specific optical or electronic properties. The structural aspects of quinoline derivatives can be crucial in understanding their interaction mechanisms and designing compounds with enhanced performance for applications in OLEDs, sensors, and other electronic devices (Karmakar et al., 2009).
Propriétés
IUPAC Name |
2-[6,7-dimethoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5/c1-18-9-11-21(12-10-18)29-16-20-13-19-14-25(35-3)26(36-4)15-23(19)31(28(20)33)17-27(32)30-22-7-5-6-8-24(22)34-2/h5-15,29H,16-17H2,1-4H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESONULMNFFVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC=CC=C4OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Bromopyridin-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2498401.png)
![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione](/img/structure/B2498403.png)
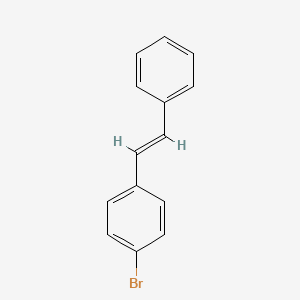

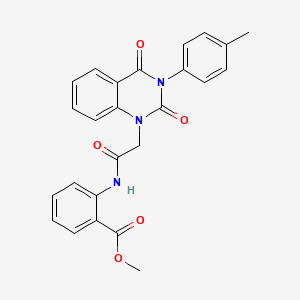
![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2498411.png)
![2-[(4-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498412.png)
![4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine](/img/structure/B2498414.png)
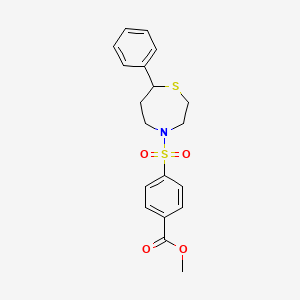
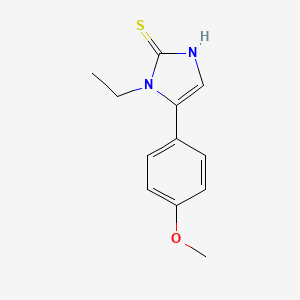
![N-(Dimethylsulfamoyl)-1-(furan-2-yl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]methanamine](/img/structure/B2498418.png)
![(2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide](/img/structure/B2498419.png)

